molecular formula C12H16OS B7967706 4-(4-Methylphenyl)thian-4-ol

4-(4-Methylphenyl)thian-4-ol

Cat. No.: B7967706
M. Wt: 208.32 g/mol
InChI Key: HFOGWCDEDJKDGY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-methylphenyl group.

Properties

IUPAC Name

4-(4-methylphenyl)thian-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOGWCDEDJKDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCSCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)thian-4-ol typically involves the reaction of 4-methylthiophenol with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the introduction of an electrophile to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for various substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced thiol derivatives.

Scientific Research Applications

4-(4-Methylphenyl)thian-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)thian-4-ol involves its interaction with molecular targets through its functional groups. The thian-4-ol core can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-(4-(Trifluoromethyl)phenyl)thian-4-ol
  • Structure : Replaces the methyl group with a trifluoromethyl (CF₃) substituent on the phenyl ring.
  • Molecular Weight : 262.29 g/mol; Purity : 97% .
  • Key Differences : The electron-withdrawing CF₃ group increases lipophilicity and acidity of the hydroxyl group compared to the methyl analog. This enhances membrane permeability and metabolic stability, making it suitable for drug design .
(4-Thien-2-ylphenyl)methanol
  • Structure : Benzyl alcohol derivative with a thiophene substituent instead of a methylphenyl group.
  • Molecular Weight : 190.26 g/mol .
  • Key Differences : The thiophene ring introduces aromatic sulfur, which modifies electronic properties (less electron-rich than phenyl). The linear alcohol structure lacks the thiane ring, reducing steric hindrance and ring strain .
4-(4-Methylphenyl)butan-1-ol
  • Structure : Linear alcohol with a 4-methylphenyl group.
  • Key Differences : Absence of the thiane ring simplifies the structure, likely increasing flexibility and reducing polarity compared to the cyclic thian-4-ol .
Phenol, 4-(methylthio)
  • Structure: Phenol with a methylthio (SCH₃) group at the 4-position.
  • Key Differences : The hydroxyl group is directly attached to the aromatic ring, making it more acidic (pKa ~10) than the aliphatic hydroxyl in thian-4-ol. The SCH₃ group enhances hydrophobicity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Functional Group Key Properties
4-(4-Methylphenyl)thian-4-ol (Target) Not reported Thian-4-ol Moderate polarity due to hydroxyl and sulfur
4-(4-Trifluoromethylphenyl)thian-4-ol 262.29 Thian-4-ol High lipophilicity; enhanced acidity
(4-Thien-2-ylphenyl)methanol 190.26 Benzyl alcohol Lower molecular weight; aromatic sulfur
Phenol, 4-(methylthio) Not reported Phenol Higher acidity; hydrophobic SCH₃ group

Biological Activity

4-(4-Methylphenyl)thian-4-ol, a thian compound with potential biological applications, has garnered interest for its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : Can produce sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Typically yields thiol derivatives when treated with reducing agents such as lithium aluminum hydride.
  • Substitution : The aromatic ring allows for electrophilic aromatic substitution reactions, enhancing its versatility in chemical synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells results in cell death.

A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating a potent anticancer effect .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Study 2: Anticancer Effects

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated that it not only inhibited cell growth but also enhanced the cytotoxic effects when used in combination with standard chemotherapy agents like doxorubicin. This combination therapy could lead to reduced side effects and improved patient outcomes .

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